Cas no 1353956-20-3 (3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester)

3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is a specialized chemical intermediate featuring a unique structural combination of a piperidine core, cyclopropylamino moiety, and a chloroacetyl group, capped with a benzyl ester. This compound is particularly valuable in synthetic organic chemistry and pharmaceutical research due to its multifunctional reactivity, enabling selective modifications at the chloroacetyl, ester, or amino sites. Its piperidine scaffold is widely utilized in drug discovery, while the cyclopropyl group enhances steric and electronic properties, making it useful for structure-activity relationship studies. The benzyl ester provides additional synthetic flexibility for deprotection or further derivatization. This compound is suitable for applications in medicinal chemistry and as a building block for bioactive molecules.
3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester structure
1353956-20-3 structure
Product name:3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No:1353956-20-3
MF:C18H23ClN2O3
Molecular Weight:350.839823961258
CID:2156813

3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester 化学的及び物理的性質

名前と識別子

    • 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
    • Benzyl 3-(2-chloro-N-cyclopropylacetamido)piperidine-1-carboxylate
    • (S)-Benzyl 3-(2-chloro-N-cyclopropylacetamido)piperidine-1-carboxylate
    • (R)-Benzyl 3-(2-chloro-N-cyclopropylacetamido)piperidine-1-carboxylate
    • AM92751
    • 3-[(2-Chloroacetyl)cyclopropylamino]piperidine-1-carboxylic acid benzyl ester
    • インチ: 1S/C18H23ClN2O3/c19-11-17(22)21(15-8-9-15)16-7-4-10-20(12-16)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2
    • InChIKey: OCMPQPBRKMRLBK-UHFFFAOYSA-N
    • SMILES: ClCC(N(C1CN(C(=O)OCC2C=CC=CC=2)CCC1)C1CC1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 450
  • トポロジー分子極性表面積: 49.8

3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
081520-500mg
3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
1353956-20-3
500mg
£854.00 2022-03-01
Chemenu
CM496822-1g
Benzyl3-(2-chloro-N-cyclopropylacetamido)piperidine-1-carboxylate
1353956-20-3 97%
1g
$1695 2022-09-03

3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester 関連文献

3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl esterに関する追加情報

3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353956-20-3): A Comprehensive Overview

3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353956-20-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a benzyl ester derivative of piperidine, featuring a unique combination of functional groups that contribute to its potential therapeutic applications.

The molecular structure of 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester includes a piperidine ring, a benzyl ester group, and a chloroacetyl-cyclopropyl amino moiety. These structural features endow the compound with a range of chemical properties, making it an interesting candidate for various biological studies. The presence of the chloroacetyl group, in particular, can influence the compound's reactivity and binding affinity to specific biological targets.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents for neurological disorders, cancer, and other chronic diseases. 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester has been identified as a potential lead compound in several of these areas. Its unique structure allows it to interact with specific receptors and enzymes, which could be leveraged to develop more effective treatments.

One of the key areas of interest for this compound is its potential as a modulator of neurotransmitter systems. Studies have shown that compounds with similar structural features can influence the activity of neurotransmitters such as dopamine and serotonin. This makes 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester a promising candidate for the treatment of conditions such as depression, anxiety, and Parkinson's disease.

Beyond its potential in neurological applications, 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester has also been explored for its anti-cancer properties. Preliminary studies have indicated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Further research is needed to fully understand the mechanisms behind these effects and to determine its efficacy in preclinical and clinical settings.

The synthesis of 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester involves several steps, including the formation of the piperidine ring, the introduction of the chloroacetyl group, and the final esterification step to form the benzyl ester. These synthetic routes are well-documented in the literature and can be optimized to improve yield and purity. The ability to synthesize this compound efficiently is crucial for advancing its development as a therapeutic agent.

In addition to its therapeutic potential, 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester has also been studied for its use as a tool compound in biochemical assays. Its unique structure makes it useful for probing specific biological processes and for validating new drug targets. Researchers can use this compound to gain insights into complex biological systems and to identify new avenues for drug discovery.

The safety profile of 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is an important consideration in its development as a therapeutic agent. Preclinical studies have shown that this compound exhibits low toxicity at relevant concentrations, which is encouraging for its potential use in human trials. However, comprehensive safety assessments are ongoing to ensure that any potential side effects are fully understood before advancing to clinical testing.

In conclusion, 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353956-20-3) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing new treatments for neurological disorders, cancer, and other chronic diseases. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, paving the way for future advancements in drug discovery and development.

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